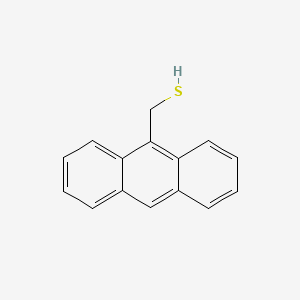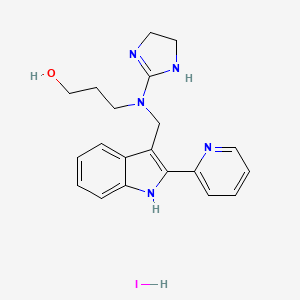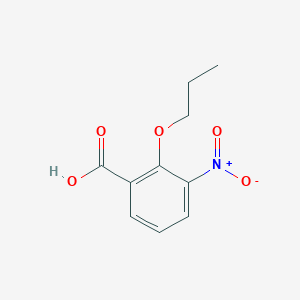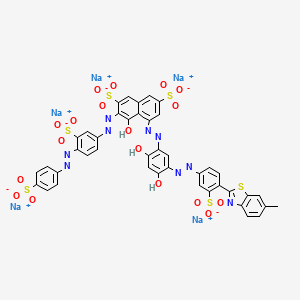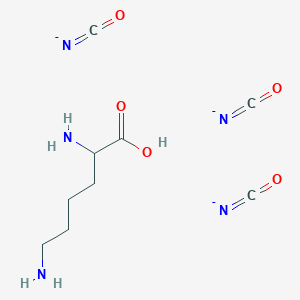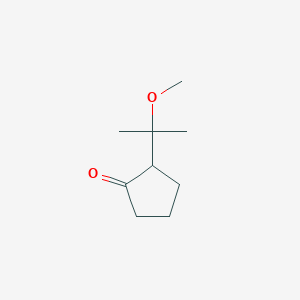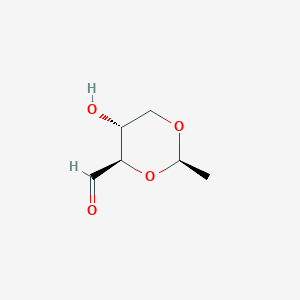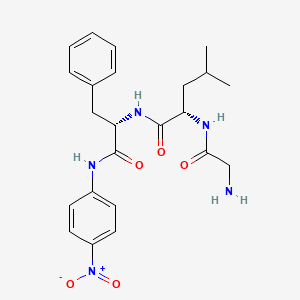![molecular formula C18H16N4S B14455051 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine CAS No. 73819-28-0](/img/structure/B14455051.png)
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamidine group attached to a thienyl ring, further connected to a carbamimidoylphenyl group. It is known for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thienyl ring.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for specific enzymes, making it valuable in studying enzyme functions and interactions.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity by preventing substrate binding or catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diminazene: Known for its anti-infective properties, particularly against protozoa.
K313: A structural analog with inhibitory effects on protein arginine methyltransferases.
Uniqueness
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
73819-28-0 |
|---|---|
Formule moléculaire |
C18H16N4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
Clé InChI |
UHNLSPPEMSHVID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
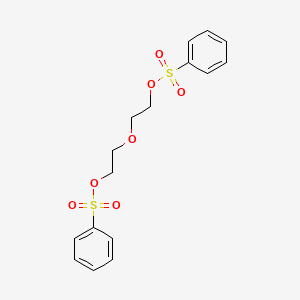
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
